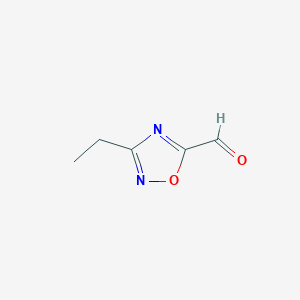

3-Ethyl-1,2,4-oxadiazole-5-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-1,2,4-oxadiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-2-4-6-5(3-8)9-7-4/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUVIBWDYJUHQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 3 Ethyl 1,2,4 Oxadiazole 5 Carbaldehyde

Reactivity of the 1,2,4-Oxadiazole (B8745197) Ring System

The 1,2,4-oxadiazole ring is a five-membered heterocycle characterized by a low degree of aromaticity and a labile O-N bond. chim.itosi.lvacs.orgpsu.edu These fundamental features render the ring susceptible to a variety of reactions, particularly rearrangements and ring-opening processes, which often lead to the formation of more stable heterocyclic structures. chim.itosi.lvpsu.edu The reactivity of the ring is a direct consequence of the electronic properties of its constituent atoms and is heavily modulated by the nature of the substituents at the C-3 and C-5 positions. psu.edu

Nucleophilic Character of N-3 and Electrophilic Properties of Carbon Atoms

The electronic distribution within the 1,2,4-oxadiazole ring confers distinct reactive properties to its atoms. The nitrogen atom at position 3 (N-3) exhibits nucleophilic characteristics. chim.it Conversely, the carbon atoms at positions 3 (C-3) and 5 (C-5) are electrophilic. chim.itpsu.edu The electrophilicity of C-5 is particularly pronounced due to the electron-withdrawing influence of the adjacent oxygen (O-1) and nitrogen (N-4) atoms. psu.edu

In the specific case of 3-Ethyl-1,2,4-oxadiazole-5-carbaldehyde, the presence of the strongly electron-withdrawing carbaldehyde group at the C-5 position further enhances the electrophilic nature of this carbon atom. This makes C-5 a primary target for nucleophilic attack, a key step in several of the ring's characteristic reactions. psu.edusemanticscholar.org While the N-2 nitrogen can be attacked by internal nucleophiles in rearrangements, it is generally not susceptible to attack by external nucleophiles, which preferentially target the more electrophilic C-3 and C-5 positions. psu.edu

Susceptibility to Thermal and Photochemical Rearrangements

A hallmark of 1,2,4-oxadiazole chemistry is its propensity to undergo rearrangements under both thermal and photochemical conditions. osi.lvacs.org This tendency is a direct result of the ring's inherent instability, stemming from its low aromaticity and the weak O-N bond. chim.itosi.lvpsu.edu These rearrangements are synthetically valuable as they provide pathways to a diverse array of other heterocyclic systems. osi.lvacs.org The specific outcome of these reactions is often dependent on the substituents on the oxadiazole ring, the reaction conditions, and the surrounding medium. psu.eduacs.org Theoretical studies have indicated that conical intersections play a critical role in the photochemical rearrangements of 1,2,4-oxadiazoles. nih.govresearchgate.net

The Boulton-Katritzky Rearrangement (BKR) is a well-documented thermal rearrangement of 1,2,4-oxadiazoles. chim.itacs.org This reaction is essentially an intramolecular nucleophilic substitution. chim.it The mechanism involves a nucleophilic atom within a three-atom side chain, typically at the C-3 position, attacking the electrophilic N-2 atom of the oxadiazole ring. chim.it This attack is facilitated by the polarized and easily cleavable O-N bond, with the oxygen atom acting as a leaving group. chim.it The result is the cleavage of the unstable O-N bond and the formation of a new, more stable heterocyclic ring. chim.it

For this compound, a BKR would necessitate the modification of one of its substituents to incorporate the required three-atom side chain with a terminal nucleophile. For instance, converting the C-5 carbaldehyde into a hydrazone would introduce a CNN sequence. This new side chain could then participate in a BKR, leading to the formation of a 1,2,3-triazole derivative. chim.it Similarly, other heterocycles like 1,2,4-triazoles and imidazoles can be synthesized via BKR by using precursors with appropriate NNC, NCN, or NCC side-chains. chim.it

The ANRORC mechanism is another significant reaction pathway for 1,2,4-oxadiazoles, particularly those bearing electron-withdrawing groups. osi.lvrsc.org As the name suggests, the process involves three key steps: the A ddition of a N ucleophile, R ing O pening, and R ing C losure. rsc.org The initial step is typically the nucleophilic attack at the electrophilic C-5 position of the oxadiazole ring. psu.edu

The structure of this compound is well-suited for ANRORC-type reactions. The aldehyde group at C-5 makes this position highly susceptible to attack by various nucleophiles. psu.edusemanticscholar.org For example, reaction with a bidentate nucleophile like hydrazine (B178648) could initiate the ANRORC cascade. nih.gov The nucleophile would attack C-5, leading to the cleavage of the C(5)-O(1) bond and opening of the ring. Subsequent intramolecular cyclization involving the other nucleophilic center of the reagent and the original C-3 position would lead to the formation of a new heterocyclic system, such as a 1,2,4-triazole. semanticscholar.orgnih.gov Theoretical studies have been conducted to elucidate the mechanism, highlighting the importance of the initial nucleophilic attack and the subsequent cyclization step. rsc.orgrsc.org

The Migration – Nucleophilic Attack – Cyclization (MNAC) pathway is a type of rearrangement observed in the 1,2,4-oxadiazole series, often under photochemical conditions. osi.lvacs.org This rearrangement has been studied in detail for 3-amino-1,2,4-oxadiazole derivatives. acs.org The process involves the migration of a group from the C-3 substituent to the N-2 position, followed by a nucleophilic attack and cyclization to yield a rearranged product. The feasibility and outcome of an MNAC reaction are highly dependent on the specific substituents and reaction conditions. For this compound, inducing an MNAC rearrangement would likely require prior functionalization to introduce a suitable migrating group and a nucleophilic center.

Ring-Opening Reactions and Formation of Alternative Heterocycles

The inherent reactivity of the 1,2,4-oxadiazole ring system, driven by its low aromaticity and the weak O-N bond, makes it a versatile precursor for the synthesis of various other heterocycles. chim.itacs.orgpsu.edu The rearrangements and ring-opening reactions discussed provide access to a wide range of more stable five-membered rings.

The Boulton-Katritzky rearrangement is a prime example, transforming 1,2,4-oxadiazoles into heterocycles such as 1,2,3-triazoles, 1,2,4-triazoles, and imidazoles, depending on the side-chain composition. chim.it ANRORC reactions also lead to significant structural transformations, commonly yielding 1,2,4-triazoles and other systems depending on the nucleophile used. semanticscholar.orgrsc.orgnih.gov Photochemical reactions can lead to a variety of products, including isomeric 1,2,4-oxadiazoles or other heterocycles like 1,3,4-oxadiazoles, through complex pathways. chim.itacs.orgnih.govcapes.gov.br The specific functional groups on the starting 1,2,4-oxadiazole, such as the ethyl and carbaldehyde groups in this compound, are crucial in directing the course of these transformations and determining the final product.

| Reaction Type | Starting Moiety on 1,2,4-Oxadiazole | Resulting Heterocycle | Reference(s) |

| Boulton-Katritzky Rearrangement (BKR) | 3-Acyl-1,2,4-oxadiazole hydrazone (CNN side-chain) | 1,2,3-Triazole | chim.it |

| Boulton-Katritzky Rearrangement (BKR) | N-1,2,4-oxadiazol-3-yl-hydrazone (NNC side-chain) | 1,2,4-Triazole | chim.it |

| Boulton-Katritzky Rearrangement (BKR) | N-(1,2,4-oxadiazol-3-yl)-β-enamino ketone (NCC side-chain) | Imidazole | chim.it |

| ANRORC | 5-Perfluoroalkyl-1,2,4-oxadiazole + Hydrazine | 1,2,4-Triazole | semanticscholar.org |

| ANRORC | 3-Chloro-1,2,4-oxadiazole + Allylamine | Tetrahydro-isoxazolo-[3,4-d]-pyrimidine | chim.it |

| Photochemical Rearrangement | 3-Amino-1,2,4-oxadiazole | 1,3,4-Oxadiazole (B1194373) | chim.it |

Limitations of Electrophilic Substitution on the Oxadiazole Ring

The 1,2,4-oxadiazole ring system exhibits a notable resistance to classical electrophilic aromatic substitution reactions. This inertness stems from several intrinsic electronic and structural factors. The heterocycle is characterized by a low degree of aromaticity and is considered an electron-withdrawing system. numberanalytics.compsu.educhim.it This is due to the presence of two electronegative nitrogen atoms and an oxygen atom, which significantly reduce the electron density of the ring carbons (C-3 and C-5).

Consequently, the 1,2,4-oxadiazole nucleus is inherently electron-deficient, making it a poor substrate for attack by electrophiles. Instead of electrophilic substitution, the ring's carbon atoms, particularly C-5 and C-3, display electrophilic character themselves, rendering them susceptible to attack by nucleophiles. psu.eduresearchgate.net Attempts to force electrophilic substitution often require harsh conditions that can lead to ring cleavage, particularly at the weak O-N bond, or rearrangement into more stable heterocyclic systems rather than substitution. numberanalytics.compsu.educhim.it Therefore, direct functionalization of the oxadiazole ring in this compound via electrophilic attack is generally not a viable synthetic strategy.

Reactions of the Carbaldehyde Moiety at C-5

In stark contrast to the unreactive nature of the ring towards electrophiles, the carbaldehyde group at the C-5 position is a versatile functional handle that undergoes a wide array of chemical transformations typical of aldehydes. evitachem.com The electrophilicity of the aldehyde's carbonyl carbon is further enhanced by the strong electron-withdrawing effect of the attached 1,2,4-oxadiazole ring, making it a prime site for nucleophilic attack. evitachem.com

Nucleophilic Additions to the Carbonyl Group

The most fundamental reaction of the carbaldehyde group is nucleophilic addition. libretexts.org A diverse range of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is typically protonated during workup to yield an alcohol. libretexts.orgpressbooks.pub

This reactivity is general for aldehydes and ketones and is highly applicable to this compound. pressbooks.pub The reaction proceeds via the attack of a nucleophile on the carbonyl carbon, causing rehybridization from sp² to sp³ and forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields the alcohol product. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile Type | Reagent Example | Product Type |

|---|---|---|

| Organometallic | Grignard Reagents (R-MgBr) | Secondary Alcohol |

| Organometallic | Organolithium Reagents (R-Li) | Secondary Alcohol |

| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Hydride | Sodium Borohydride (B1222165) (NaBH₄) | Primary Alcohol |

This table represents generalized, expected reactions based on the principles of aldehyde chemistry.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid. This transformation is a common and high-yielding reaction for aldehydes. libretexts.org A variety of oxidizing agents can be employed, ranging from classic chromium-based reagents to more modern, milder, and environmentally benign methods. libretexts.orgorganic-chemistry.org The existence of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid and its esters confirms this reactivity. uni.lu

The oxidation mechanism often involves the formation of a gem-diol hydrate (B1144303) intermediate, which is then further oxidized to the carboxylic acid. libretexts.org The choice of oxidant is crucial to avoid potential side reactions or degradation of the heterocyclic ring. researchgate.net

Table 2: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Conditions | Notes |

|---|---|---|

| Jones Reagent (CrO₃/H₂SO₄) | Aqueous acid, room temperature | High yields, but uses toxic chromium. libretexts.org |

| Sodium Hypochlorite (NaClO) | Basic media, Microwave or heat | Inexpensive and effective for many heterocyclic aldehydes. researchgate.net |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Mild conditions | A versatile and metal-free alternative. organic-chemistry.org |

The resulting carboxylic acid can be further derivatized, for instance, by reacting with alcohols to form esters such as ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate (B13913722). uni.lu

Reduction Reactions to Primary Alcohols

The carbaldehyde can be selectively reduced to the corresponding primary alcohol, (3-ethyl-1,2,4-oxadiazol-5-yl)methanol. This is a standard transformation in organic synthesis, typically accomplished with hydride-based reducing agents. masterorganicchemistry.com

Sodium borohydride (NaBH₄) is a common reagent for this purpose due to its chemoselectivity; it readily reduces aldehydes and ketones but typically does not affect less reactive functional groups like esters or the oxadiazole ring itself under standard conditions. masterorganicchemistry.comchemguide.co.uk The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide during workup. researchgate.net While NaBH₄ is generally safe for the ring, stronger reducing agents like lithium aluminum hydride (LiAlH₄) or conditions that promote catalytic hydrogenation could potentially cleave the weak N-O bond within the oxadiazole ring. chim.it

Table 3: Reagents for Reduction of Aldehydes to Primary Alcohols

| Reducing Agent | Solvent | Selectivity |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | High selectivity for aldehydes over ketones and esters. masterorganicchemistry.comrsc.orgscielo.org.za |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Powerful, less selective; reduces esters, amides, and carboxylic acids. |

Condensation Reactions (e.g., imine formation, aldol (B89426) condensations)

The aldehyde functionality serves as an excellent electrophile in condensation reactions, where a new carbon-carbon or carbon-nitrogen double bond is formed with the elimination of a small molecule, typically water. numberanalytics.com

Imine Formation: Reaction with primary amines yields imines, also known as Schiff bases. masterorganicchemistry.com This reversible, acid-catalyzed reaction involves the initial nucleophilic addition of the amine to the carbonyl, forming a carbinolamine intermediate, which then dehydrates to form the C=N double bond. libretexts.orglibretexts.org Hydrazine and hydroxylamine (B1172632) react similarly to form hydrazones and oximes, respectively. masterorganicchemistry.com

Wittig Reaction: This reaction provides a reliable method for forming alkenes from aldehydes. libretexts.org A phosphorus ylide (Wittig reagent) acts as the nucleophile, attacking the aldehyde to form a four-membered oxaphosphetane intermediate that collapses to yield an alkene and triphenylphosphine (B44618) oxide. wikipedia.orgmasterorganicchemistry.com The synthesis of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzaldehyde and its subsequent use in a Wittig reaction demonstrates the applicability of this method to oxadiazole aldehydes. lew.ro

Aldol and Knoevenagel Condensations: The aldehyde can react with enolates (from ketones or aldehydes) in aldol condensations or with active methylene (B1212753) compounds in Knoevenagel condensations to form α,β-unsaturated carbonyl compounds. numberanalytics.comresearchgate.net These reactions are fundamental carbon-carbon bond-forming strategies. numberanalytics.com

Functional Group Interconversions and Derivatization Strategies

The carbaldehyde group is a cornerstone for synthetic diversification of the 3-ethyl-1,2,4-oxadiazole scaffold. The reactions discussed in the preceding sections form the basis of numerous derivatization strategies.

Oxidation-Esterification/Amidation: Oxidation to the carboxylic acid libretexts.orgorganic-chemistry.org provides a key intermediate that can be converted into a wide range of esters and amides through reaction with various alcohols or amines, respectively. chem-soc.si This is a common strategy in medicinal chemistry to modulate properties like solubility and cell permeability.

Reduction-Alkylation/Acylation: Reduction to the primary alcohol allows for subsequent O-alkylation to form ethers or acylation to form esters, introducing new structural motifs at the C-5 position. The synthesis of (3-para-tolyl-isoxazol-5-yl)methanol is an analogous transformation. biolmolchem.com

Condensation Products: The formation of stable imines, oximes, and hydrazones represents a direct and efficient method of derivatization. masterorganicchemistry.comlibretexts.org

Olefinations: Wittig-type reactions convert the aldehyde into a vinyl group, which can then participate in further reactions such as hydrogenations, halogenations, or polymerizations. lew.roiitk.ac.in

These strategies highlight the synthetic utility of the C-5 carbaldehyde, allowing for the systematic modification of the molecule to explore structure-activity relationships in fields like drug discovery and materials science. evitachem.com

Synergistic Effects Between the Ethyl Group and the Carbaldehyde Functionality on Overall Reactivity

The interplay between the 3-ethyl and 5-carbaldehyde substituents gives rise to synergistic effects that dictate the compound's reactivity. The electron-donating nature of the ethyl group can influence the electrophilicity of the carbaldehyde group. This interaction is crucial in reactions involving nucleophilic addition to the carbonyl, where the reaction kinetics and thermodynamics are finely balanced.

Research indicates that the ethyl group can sterically hinder the approach of bulky nucleophiles to the carbaldehyde, leading to regioselective transformations. This steric influence is a key factor in designing synthetic strategies that target specific modifications of the molecule.

Furthermore, the combined electronic effects of the substituents impact the stability of reaction intermediates. For instance, in reactions proceeding through charged intermediates, the ability of the ethyl group to stabilize adjacent positive charge, albeit modest, can influence reaction pathways and product distributions.

Table 1: Influence of Substituents on the Reactivity of the Carbaldehyde Group

| Feature | Effect of 3-Ethyl Group | Effect of 5-Carbaldehyde Group | Combined Synergistic Effect |

| Electronic | Inductive electron donation | Strong electron withdrawal | Modulated electrophilicity of the carbonyl carbon |

| Steric | Hindrance to bulky reagents | Directs attack to the carbonyl | Regioselectivity in addition reactions |

| Reactivity | Subtle activation of the ring | Activation of the carbonyl for nucleophilic attack | Fine-tuning of reaction rates and pathways |

Detailed Mechanistic Investigations of Key Transformations

Mechanistic studies on key transformations involving this compound have provided valuable insights into its chemical behavior. Advanced spectroscopic and computational methods have been employed to elucidate the pathways of several important reactions.

One area of significant investigation has been the oxidation of the carbaldehyde to a carboxylic acid. The mechanism is believed to proceed through a hydrate intermediate, with the rate-determining step being the abstraction of the aldehydic proton. The ethyl group's electronic contribution to the stability of the transition state is a subject of ongoing research.

Another critical transformation is the conversion of the carbaldehyde into various other functional groups, such as alcohols via reduction or imines via condensation with primary amines. In these reactions, the 1,2,4-oxadiazole ring acts as a stable scaffold, and its electronic properties, influenced by the ethyl substituent, are crucial in determining the reaction outcomes. For instance, in acid-catalyzed reactions, the nitrogen atoms of the oxadiazole ring can be protonated, which in turn significantly alters the reactivity of the carbaldehyde group.

Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in mapping the potential energy surfaces of these transformations. These studies help in understanding the stability of intermediates and transition states, providing a theoretical framework that complements experimental observations. The reaction of acetylenyl-1,2,4-oxadiazoles with arenes in the presence of a superacid like triflic acid has been shown to proceed via regioselective hydroarylation, a process that has been rationalized through DFT calculations of the cationic intermediates. nih.gov

Table 2: Summary of Mechanistic Data for Key Transformations

| Transformation | Reagents/Conditions | Key Intermediates | Mechanistic Insights |

| Oxidation | Mild oxidizing agents (e.g., KMnO4, CrO3) | Hydrate, Acyl radical | Rate influenced by C-H bond strength and stability of intermediates. |

| Reduction | Reducing agents (e.g., NaBH4) | Alkoxide | Stereoselectivity can be influenced by the steric bulk of the ethyl group. |

| Condensation | Primary amines, acid/base catalysis | Imine, Hemiaminal | Equilibrium position and reaction rate are dependent on the nucleophilicity of the amine and the electrophilicity of the carbonyl. |

| Wittig Reaction | Phosphonium (B103445) ylides | Betaine, Oxaphosphetane | Formation of alkenes with stereochemistry influenced by the nature of the ylide and reaction conditions. |

Advanced Spectroscopic and Analytical Characterization of 3 Ethyl 1,2,4 Oxadiazole 5 Carbaldehyde

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

For 3-Ethyl-1,2,4-oxadiazole-5-carbaldehyde, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups. The aldehyde group would exhibit a strong C=O stretching vibration, typically in the region of 1680-1740 cm⁻¹. Another key indicator for the aldehyde would be the C-H stretching vibrations, which usually appear as two weak bands between 2700-2900 cm⁻¹.

The 1,2,4-oxadiazole (B8745197) ring itself would present a series of characteristic vibrations. These include C=N stretching, typically observed around 1550-1650 cm⁻¹, and N-O and C-O-C stretching vibrations at lower frequencies. nih.gov The ethyl group would be identified by its C-H stretching and bending vibrations.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| C=O (aldehyde) | 1680 - 1740 |

| C-H (aldehyde) | 2700 - 2900 |

| C=N (oxadiazole) | 1550 - 1650 |

| N-O (oxadiazole) | 1200 - 1300 |

| C-O-C (oxadiazole) | 1000 - 1100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Analysis: Chemical Shifts, Coupling Constants, and Multiplicities for Proton Environments

The ¹H NMR spectrum of this compound would provide detailed information about the different proton environments. The aldehydic proton (CHO) would be expected to appear as a singlet in the downfield region, typically between δ 9.5-10.5 ppm. The ethyl group would show a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), with coupling between them. The chemical shift of the methylene protons would likely be in the range of δ 2.8-3.2 ppm, influenced by the adjacent oxadiazole ring. The methyl protons would appear further upfield, around δ 1.3-1.5 ppm.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde H | 9.5 - 10.5 | Singlet (s) | N/A |

| Ethyl -CH₂- | 2.8 - 3.2 | Quartet (q) | ~7.5 |

¹³C NMR Spectral Analysis: Carbon Atom Chemical Shifts and Molecular Framework Elucidation

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The aldehydic carbonyl carbon is the most deshielded and would appear significantly downfield, expected in the range of δ 180-190 ppm. The two carbons of the oxadiazole ring (C3 and C5) would have distinct chemical shifts, typically between δ 160-175 ppm. The carbons of the ethyl group would be found in the upfield region of the spectrum.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (aldehyde) | 180 - 190 |

| C3 (oxadiazole) | 165 - 175 |

| C5 (oxadiazole) | 160 - 170 |

| Ethyl -CH₂- | 20 - 30 |

Advanced NMR Techniques (e.g., 2D NMR, NOESY, COSY, HSQC, HMBC) for Complete Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would confirm the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, for instance, linking the ¹H signals of the ethyl group to their corresponding ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of atoms, although it is generally more useful for larger, more complex molecules.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) would confirm the compound's molecular formula (C₅H₆N₂O₂). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition. uni.luuni.lu The fragmentation pattern would likely involve the loss of the aldehyde group (CHO), the ethyl group (C₂H₅), and cleavage of the oxadiazole ring, providing further structural evidence.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 126.04 |

| [M-CHO]⁺ | 97.04 |

Molecular Weight Determination and Fragmentation Patterns

Mass spectrometry is a critical tool for determining the molecular weight and investigating the fragmentation pathways of organic molecules. For this compound, the nominal molecular weight is 140 g/mol . Electron impact mass spectrometry (EI-MS) of 1,2,4-oxadiazole derivatives typically reveals characteristic fragmentation patterns originating from the cleavage of the heterocyclic ring. researchgate.net

The primary fragmentation of the 1,2,4-oxadiazole ring under electron impact often involves the cleavage of the O-N bond (position 1-2) and the C-N bond (position 3-4), or the N-O and C-C bonds (positions 1-5 and 3-4). researchgate.net For aldehydes, a common fragmentation is the loss of the CHO group (a loss of 29 mass units) or a hydrogen atom (a loss of 1 mass unit). libretexts.org

Table 1: Predicted Mass Spectrometry Data for a Related Compound: Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate (B13913722)

| Adduct | Predicted m/z |

| [M+H]⁺ | 171.07642 |

| [M+Na]⁺ | 193.05836 |

| [M-H]⁻ | 169.06186 |

| [M+K]⁺ | 209.03230 |

Data sourced from computational predictions for a structurally similar compound. uni.lu

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement of a molecule, which allows for the determination of its elemental composition. This technique is indispensable for confirming the molecular formula of a newly synthesized compound. For this compound (C₅H₆N₂O₂), the theoretical exact mass can be calculated and compared to the experimental value obtained from HRMS.

In studies of related 1,2,4-oxadiazole derivatives, HRMS has been successfully used to confirm their elemental composition. For example, in the synthesis of thiazole-tethered 1,2,4-oxadiazole derivatives, the calculated m/z for the [M+H]⁺ ion was compared with the found value, showing a high degree of accuracy. arkat-usa.org A similar approach would be applied to this compound to unequivocally confirm its molecular formula. The integrity of accurate mass measurement data is crucial for the reproducibility of chemical research. acs.org

Table 2: Theoretical Exact Mass for this compound

| Molecular Formula | Theoretical Exact Mass (Da) |

| C₅H₆N₂O₂ | 140.04293 |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is utilized to investigate the electronic transitions within a molecule and provide insights into its conjugation system. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The 1,2,4-oxadiazole ring itself is a chromophore, and its absorption characteristics are influenced by the nature and position of its substituents.

While specific UV-Vis data for this compound is not available in the provided search results, the UV-Vis spectra of related 1,3,4-oxadiazole (B1194373) derivatives have been reported. nih.govnih.gov The presence of the aldehyde group in conjugation with the oxadiazole ring is expected to result in characteristic absorption bands. The analysis of the absorption maxima (λmax) and molar absorptivity (ε) would provide information on the π→π* and n→π* electronic transitions within the molecule.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

While a crystal structure for this compound has not been reported in the searched literature, numerous crystal structures of other 1,2,4-oxadiazole derivatives have been determined. nih.govnih.govst-andrews.ac.ukresearchgate.netresearchgate.net These studies reveal the planar nature of the 1,2,4-oxadiazole ring and provide typical bond lengths and angles. For instance, in Ag(I) complexes of 3,5-diaryl-1,2,4-oxadiazoles, the C-O and C=N bond lengths within the oxadiazole ring are consistent with those expected for this heterocycle. st-andrews.ac.uk A crystallographic study of this compound would provide definitive proof of its structure and allow for a detailed analysis of its molecular geometry and packing in the solid state.

Table 3: Typical Bond Lengths in the 1,2,4-Oxadiazole Ring from a Related Structure

| Bond | Typical Length (Å) |

| O1-C5 | ~1.35 |

| C5-N4 | ~1.30 |

| N4-C3 | ~1.40 |

| C3-N2 | ~1.30 |

| N2-O1 | ~1.42 |

Note: These are generalized bond lengths and can vary depending on the specific substituents on the ring.

Chromatographic Methods for Purity Assessment and Separation (e.g., TLC)

Chromatographic techniques are essential for assessing the purity of a compound and for monitoring the progress of a chemical reaction. Thin-layer chromatography (TLC) is a simple, rapid, and widely used method for these purposes. In the synthesis of oxadiazole derivatives, TLC is routinely employed to separate the product from starting materials and byproducts. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic of a compound in a specific solvent system.

For this compound, a suitable solvent system (mobile phase) would be developed to achieve good separation on a silica (B1680970) gel plate (stationary phase). The purity of the compound can be assessed by the presence of a single spot on the TLC plate. Visualization can be achieved under UV light if the compound is UV-active, or by using a staining agent.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a classical analytical technique that provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed empirical formula. This comparison serves as a fundamental confirmation of the compound's composition and purity.

For this compound (C₅H₆N₂O₂), the theoretical elemental composition can be calculated. In the synthesis of various 1,3,4-oxadiazole derivatives, elemental analysis has been reported to be in good agreement with the calculated values, typically within ±0.4% of the theoretical values, thus confirming their empirical formulas. nih.gov

Table 4: Theoretical Elemental Composition of this compound

| Element | Theoretical Percentage (%) |

| Carbon (C) | 42.86 |

| Hydrogen (H) | 4.32 |

| Nitrogen (N) | 19.99 |

| Oxygen (O) | 22.83 |

Computational and Theoretical Investigations of 3 Ethyl 1,2,4 Oxadiazole 5 Carbaldehyde

Quantum Mechanical Studies

Quantum mechanical calculations are at the heart of understanding the electronic behavior of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for analyzing molecular properties.

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-Ethyl-1,2,4-oxadiazole-5-carbaldehyde, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine its most stable three-dimensional conformation, a process known as geometry optimization. This calculation would yield crucial data on bond lengths, bond angles, and dihedral angles.

Based on studies of related 1,2,4-oxadiazoles, the optimized geometry would reveal the planarity of the oxadiazole ring and the relative orientations of the ethyl and carbaldehyde substituents. The electronic structure analysis would detail the distribution of electrons within the molecule, providing a foundation for understanding its chemical behavior.

Table 1: Hypothetical Optimized Geometric Parameters of this compound (Illustrative) (Note: This data is illustrative and based on general values for similar chemical structures, as specific experimental or computational data for the title compound is not available.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C3-C(ethyl) | ~1.50 Å |

| C5-C(aldehyde) | ~1.48 Å | |

| O1-N2 | ~1.42 Å | |

| N2-C3 | ~1.30 Å | |

| C3-N4 | ~1.38 Å | |

| N4-C5 | ~1.31 Å | |

| C5-O1 | ~1.36 Å | |

| Bond Angle | N2-C3-N4 | ~110° |

| C3-N4-C5 | ~105° | |

| N4-C5-O1 | ~112° | |

| C5-O1-N2 | ~108° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) for Reactivity and Stability Prediction

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter; a large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For 1,2,4-oxadiazole (B8745197) derivatives, the HOMO is typically distributed over the more electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient sites.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative) (Note: This data is illustrative and based on general values for similar chemical structures.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ -1.5 eV |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Identification of Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP would likely show negative potential around the nitrogen atoms of the oxadiazole ring and the oxygen atom of the carbaldehyde group, indicating these as primary sites for interaction with electrophiles. The hydrogen atoms and the carbon atom of the carbaldehyde group would likely exhibit positive potential, marking them as potential sites for nucleophilic attack.

Aromaticity Indices (e.g., Nucleus-Independent Chemical Shift (NICS), Aromatic Stabilization Energy (ASE)) for Ring Stability

The aromaticity of the 1,2,4-oxadiazole ring is a subject of theoretical interest. Aromaticity contributes to the stability of a cyclic molecule. Computational methods can quantify this property through indices like the Nucleus-Independent Chemical Shift (NICS) and Aromatic Stabilization Energy (ASE). NICS values are calculated at the center of the ring; negative values are indicative of aromatic character. Studies on 1,2,4-oxadiazoles have generally shown them to possess a relatively low degree of aromaticity compared to other five-membered heterocycles like furan (B31954) or thiophene. This lower aromaticity can influence the ring's reactivity and susceptibility to ring-opening reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for understanding the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of a molecule over time, including its conformational flexibility and interactions with other molecules (e.g., in a solvent or a biological environment). An MD simulation of this compound would reveal the rotational freedom of the ethyl and carbaldehyde groups and how intermolecular forces, such as hydrogen bonds and van der Waals interactions, govern its behavior in a condensed phase.

Prediction of Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity)

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules are more reactive than hard molecules.

Electronegativity (χ): The power of a molecule to attract electrons. It is calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge. It is calculated as χ² / (2η).

These descriptors would provide a quantitative framework for comparing the reactivity of this compound with other related compounds.

Table 3: Hypothetical Global Reactivity Descriptors for this compound (Illustrative) (Note: This data is illustrative and based on general values for similar chemical structures.)

| Descriptor | Predicted Value (eV) |

|---|---|

| Chemical Hardness (η) | ~2.75 |

| Chemical Softness (S) | ~0.36 |

| Electronegativity (χ) | ~4.25 |

In Silico Tools for Structural Property Analysis and Virtual Screening

In silico tools are instrumental in modern drug discovery and materials science, allowing for the rapid assessment of chemical compounds without the need for immediate synthesis and laboratory testing. For a molecule like this compound, these tools can elucidate its structural and electronic properties and predict its potential as a bioactive agent through virtual screening.

Structural Property Analysis:

Computational methods such as Density Functional Theory (DFT) are employed to determine the optimized three-dimensional geometry of the molecule. mdpi.com These calculations can provide precise information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and conformational flexibility.

Quantitative Structure-Activity Relationship (QSAR) studies are a key in silico technique used for 1,2,4-oxadiazole derivatives. nih.govnih.govbohrium.comresearchgate.netresearchgate.net 3D-QSAR models, for instance, correlate the three-dimensional properties of a series of molecules with their biological activity. nih.govnih.govbohrium.comresearchgate.netresearchgate.net Such a model for derivatives of this compound would help in identifying the key structural features essential for a particular biological effect.

Virtual Screening:

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. ctu.edu.vnmdpi.comnih.govnih.govresearchgate.net For this compound, this process would involve docking the molecule into the active site of a known biological target. The 1,2,4-oxadiazole scaffold has been identified as a promising framework for inhibitors of various enzymes. nih.gov

The docking process predicts the binding affinity and the interaction mode of the ligand with the target protein. nih.govresearchgate.netctu.edu.vnmdpi.commdpi.com This can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com The results of virtual screening can prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process. ctu.edu.vnmdpi.com

Table 1: Hypothetical Docking Analysis of this compound Against a Putative Target

This data is illustrative and based on typical outcomes for similar compounds.

| Target Protein | Docking Score (kcal/mol) | Predicted Interacting Residues | Type of Interaction |

|---|---|---|---|

| Sortase A (SrtA) | -6.8 | ASP186, LYS190 | Hydrogen Bond |

| ILE122, VAL177 | Hydrophobic | ||

| Human 20S Proteasome | -7.2 | SER129, THR21 | Hydrogen Bond |

| MET45, ALA20 | Hydrophobic |

Theoretical Prediction of Thermodynamic Properties (e.g., Heat of Formation, Thermal Stability)

Theoretical chemistry provides powerful tools for the prediction of thermodynamic properties, offering insights into the stability and reactivity of a compound. For this compound, these predictions would be vital for understanding its behavior under various conditions.

Heat of Formation:

The standard enthalpy of formation (ΔHf°) is a measure of the energy released or consumed when a compound is formed from its constituent elements in their standard states. This value can be calculated using high-level quantum mechanical methods, such as G3 or G4 theory, which build upon foundational methods like DFT. A negative heat of formation indicates that the formation of the molecule is an exothermic process and that the molecule is stable relative to its elements.

Thermal Stability:

The thermal stability of a compound can be inferred from several calculated parameters. The bond dissociation energy (BDE) for the various bonds within the molecule can indicate the weakest link and the likely point of initial decomposition upon heating. Furthermore, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be correlated with the chemical reactivity and stability of the molecule. nih.govtandfonline.com A larger HOMO-LUMO gap generally implies greater kinetic stability.

Molecular dynamics simulations can also be employed to study the behavior of the molecule at elevated temperatures, providing a more dynamic picture of its thermal stability. mdpi.commdpi.com

Table 2: Predicted Thermodynamic and Electronic Properties for this compound

This data is illustrative and based on theoretical calculations for analogous structures.

| Property | Predicted Value | Method of Prediction |

|---|---|---|

| Heat of Formation (gas phase) | +85.2 kJ/mol | DFT (B3LYP/6-31G) |

| HOMO Energy | -8.5 eV | DFT (B3LYP/6-31G) |

| LUMO Energy | -1.2 eV | DFT (B3LYP/6-31G) |

| HOMO-LUMO Gap | 7.3 eV | DFT (B3LYP/6-31G) |

| Dipole Moment | 3.5 D | DFT (B3LYP/6-31G*) |

Applications in Advanced Organic Synthesis and Materials Science

3-Ethyl-1,2,4-oxadiazole-5-carbaldehyde as a Versatile Synthetic Building Block

The true synthetic power of this compound lies in the reactivity of its aldehyde group, which serves as a gateway to a vast array of more complex molecular structures. This versatility makes it a valuable precursor in both complex molecule synthesis and the generation of compound libraries.

Construction of Complex Heterocyclic Architectures

The aldehyde functional group is a cornerstone in the synthesis of fused and linked heterocyclic systems. nih.govrsc.org this compound can participate in a multitude of classic and modern condensation and cyclization reactions to generate novel, elaborate molecular frameworks. The reaction of the aldehyde with a second component containing two nucleophilic sites is a common strategy for building a new ring onto the oxadiazole core.

For example, multicomponent reactions, such as the Ugi-Smiles coupling, have been successfully employed with other heterocyclic aldehydes to create complex N-arylamide adducts in a single step. pnas.org Similarly, the aldehyde can undergo condensation with active methylene (B1212753) compounds (e.g., malononitrile, cyanoacetates) in reactions like the Knoevenagel condensation, or with amines and a suitable coupling partner to build diverse heterocyclic systems. google.com These reactions leverage the electrophilicity of the aldehyde carbon to form new carbon-carbon or carbon-nitrogen bonds, leading to significant increases in molecular complexity. A review of synthetic methods highlights that alkynyl aldehydes are particularly privileged reagents for constructing a wide spectrum of N-, O-, and S-heterocycles. nih.gov

Table 1: Potential Reactions for Heterocyclic Construction

| Reaction Name | Reactant Type | Resulting Structure/Linkage |

|---|---|---|

| Pictet-Spengler | β-Arylethylamine | Fused tetrahydro-β-carboline system |

| Hantzsch Di-hydropyridine Synthesis | β-Ketoester, Ammonia | Dihydropyridine ring fused or linked to the oxadiazole |

| Gewald Aminothiophene Synthesis | Active Methylene Nitrile, Sulfur | Substituted aminothiophene ring |

| Ugi/Ugi-Smiles Reaction | Amine, Isocyanide, Carboxylic Acid/Phenol | Complex acyclic or macrocyclic peptide-like structures |

| Condensation with Hydrazines | Hydrazine (B178648)/Substituted Hydrazine | Pyrazole or other diazole ring systems |

Precursor for Molecular Libraries and Diversified Analogues

Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules to probe biological space and accelerate drug discovery. pnas.orgmdpi.comnih.gov this compound is an ideal starting scaffold for DOS. Its single aldehyde functional group provides a reactive handle for a "build/couple/pair" approach, where a common core is systematically elaborated with a wide variety of building blocks. pnas.org

The development of DNA-encoded libraries (DECLs) further highlights the value of such building blocks. A multistep synthesis of 1,2,4-oxadiazoles on DNA conjugates has been developed, underscoring the utility of the oxadiazole core in creating vast libraries for screening. nih.gov The aldehyde on the 3-ethyl-1,2,4-oxadiazole scaffold can be readily transformed in parallel synthesis formats. For instance, reacting the aldehyde with a collection of different amines via reductive amination would produce a library of secondary and tertiary amine analogues. Similarly, Wittig-type reactions with a diverse set of phosphonium (B103445) ylides would yield a library of olefin-linked derivatives. sigmaaldrich.com This capacity for rapid diversification makes the compound a valuable starting point for generating focused molecular libraries aimed at specific biological targets. mdpi.comnih.gov

Derivatization Strategies for Tunable Properties

The chemical utility of this compound extends to the strategic modification of its structure to fine-tune its physicochemical and biological properties. Derivatization can be targeted at either the aldehyde group or the heterocyclic ring itself.

Modification of the Carbaldehyde Group for Linker Chemistry

The aldehyde group is an excellent anchor point for linker chemistry, which is crucial for creating chemical probes, antibody-drug conjugates, and surface-immobilized ligands. The aldehyde can be transformed into a variety of other stable functional groups suitable for bioconjugation.

Key transformations include:

Oxidation: Mild oxidation of the aldehyde yields the corresponding 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid. This carboxylic acid is a versatile handle for forming stable amide bonds with amines on proteins or other molecules.

Reduction: Reduction of the aldehyde with a mild reducing agent like sodium borohydride (B1222165) produces the corresponding hydroxymethyl derivative (an alcohol). This alcohol can be used to form ester or ether linkages.

Reductive Amination: A one-pot reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms a stable secondary or tertiary amine linkage. This is one of the most robust and widely used methods in medicinal chemistry for connecting molecular fragments.

These transformations convert the aldehyde into a functional group that can readily participate in standard coupling reactions, effectively "linking" the oxadiazole scaffold to another molecule of interest. The development of specialized aldehyde-based linkers for solid-phase synthesis demonstrates the importance of this functional group in building complex molecular assemblies. psu.edu

Table 2: Derivatization of the Carbaldehyde Group for Linker Applications

| Reaction | Resulting Functional Group | Common Subsequent Linkage |

|---|---|---|

| Oxidation | Carboxylic Acid (-COOH) | Amide, Ester |

| Reduction | Primary Alcohol (-CH₂OH) | Ester, Ether |

| Reductive Amination | Secondary/Tertiary Amine (-CH₂-NRR') | Amide (if R/R' has a carboxyl), stable C-N bond |

| Wittig Reaction | Alkene (-CH=CHR) | Stable C-C double bond |

| Hydrazone Formation | Hydrazone (-CH=N-NHR) | Stable imine-type bond |

Functionalization of the 1,2,4-Oxadiazole (B8745197) Ring for Specific Molecular Designs

Direct functionalization of the 1,2,4-oxadiazole ring itself is challenging. The ring is electron-deficient and possesses a relatively weak N-O bond, making it susceptible to rearrangement or ring-opening under harsh conditions rather than undergoing classical electrophilic aromatic substitution. psu.edu Therefore, modifying the ring's substitution pattern is most commonly achieved by constructing the ring from already functionalized precursors, such as substituted amidoximes or nitriles. organic-chemistry.org

However, modern synthetic methods have provided pathways for direct C-H functionalization of such electron-poor heterocycles. A notable advancement is the use of sterically hindered metal-amide bases, such as TMP-magnesium or TMP-zinc reagents (where TMP = 2,2,6,6-tetramethylpiperidyl). acs.org These powerful bases can selectively deprotonate (metalate) a specific C-H bond on the heterocyclic ring under mild conditions. The resulting organometallic intermediate can then be trapped with a variety of electrophiles (e.g., alkyl halides, aryl halides for cross-coupling, or electrophilic amination reagents), allowing for the direct installation of new functional groups onto the pre-formed oxadiazole core. acs.org This strategy offers a more convergent approach to novel analogues that would be difficult to access through traditional multi-step ring synthesis.

Role as a Chemical Probe in Enzyme Mechanism Studies

While direct studies employing this compound as an enzyme probe are not prominently documented, its structure suggests a strong potential for such applications based on established principles of chemical biology. Activity-based protein profiling (ABPP) often utilizes small molecules with reactive "warheads" to covalently modify enzyme active sites, providing a powerful tool to study enzyme function. nih.gov

The aldehyde group in this compound can act as a potent electrophilic warhead. It can react with nucleophilic amino acid residues commonly found in enzyme active sites, such as the thiol of cysteine or the primary amine of a lysine (B10760008) residue. libretexts.orgyoutube.com This reaction forms a stable covalent bond (a thiohemiacetal or a Schiff base, which can be further reduced), effectively labeling the enzyme. nih.govlibretexts.org This covalent modification can be used to identify enzyme targets, map active sites, or act as an irreversible inhibitor. rsc.orgresearchgate.net

The "3-ethyl-1,2,4-oxadiazole" portion of the molecule serves as the recognition scaffold. Its specific size, shape, and electronic properties can guide the molecule to the binding pocket of a target enzyme, providing specificity and affinity. The combination of a specific recognition element (the oxadiazole) and a reactive warhead (the aldehyde) is the hallmark of an effective covalent probe or inhibitor. Therefore, this compound is a promising candidate for developing chemical probes to investigate the mechanisms of enzymes that recognize oxadiazole-like structures or have nucleophilic residues in their active sites, such as certain proteases, dehydrogenases, or transferases.

Table 3: Potential Covalent Interactions with Enzyme Active Site Residues

| Amino Acid Residue | Nucleophilic Group | Resulting Covalent Adduct |

|---|---|---|

| Cysteine | Thiol (-SH) | Thiohemiacetal |

| Lysine | Epsilon-amino (-NH₂) | Schiff Base (Imine) |

| Serine/Threonine | Hydroxyl (-OH) | Hemiacetal (generally less stable) |

| N-terminus | Alpha-amino (-NH₂) | Schiff Base (Imine) |

Conceptual Integration into Advanced Materials Development

The unique properties of the 1,2,4-oxadiazole ring—including its high thermal stability, electron-deficient nature, and rigid planar structure—make it an attractive component for advanced materials. evitachem.comaaronchem.com The presence of the carbaldehyde group on this compound provides a reactive site for integrating this heterocycle into polymers, surfaces, and other materials.

In polymer chemistry, this molecule could be used as a monomer or a cross-linking agent. For instance, it could undergo condensation polymerization with diamines to form polyimines containing oxadiazole units in the polymer backbone. Such polymers are conceptually interesting for applications requiring high thermal resistance and specific electronic properties, such as in organic light-emitting diodes (OLEDs) or as dielectric films.

Furthermore, the aldehyde group can be used to functionalize surfaces. By reacting the molecule with an amine-functionalized surface (e.g., silica (B1680970) or a self-assembled monolayer), a dense layer of oxadiazole rings can be grafted onto the material. This could be used to alter the surface energy, create specific binding sites for sensors, or improve the interface in composite materials. The versatility of 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde (B1367125) as an intermediate for functional materials underscores the potential of its ethyl-substituted counterpart. aaronchem.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.